molecular formula C31H29FN4O6 B12320053 9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one

9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one

Cat. No.: B12320053
M. Wt: 572.6 g/mol
InChI Key: QDCBEGXXNGZTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The 5’-O-DMT (4,4’-dimethoxytrityl) group is used to protect the 5’-hydroxyl group, while the 2’-fluoro group is introduced via a fluorination reaction . The reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes multiple purification steps to achieve the desired purity level of ≥98%. The compound is typically produced in cleanroom environments to prevent contamination and ensure consistency in quality.

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE is unique due to its combination of the 5’-O-DMT protection and the 2’-fluoro modification, which together provide enhanced stability and flexibility in nucleic acid interactions. This makes it particularly valuable in the development of therapeutic oligonucleotides and research applications.

Properties

IUPAC Name

9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-27(37)25(32)30(42-24)36-18-35-26-28(36)33-17-34-29(26)38/h3-15,17-18,24-25,27,30,37H,16H2,1-2H3,(H,33,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBEGXXNGZTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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